11-Dehydro-txb2

pharmacokinetics thromboxane metabolism biomarker stability

11-Dehydro-thromboxane B2 (11-dehydro-TXB2, CAS 67910-12-7) is the predominant long-lived enzymatic metabolite of thromboxane A2 (TXA2) in the human circulation. Chemically defined as (5Z)-7-[(2R,3S,4S)-tetrahydro-4-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-oxo-2H-pyran-3-yl]-5-heptenoic acid with molecular formula C20H32O6 (MW 368.46), this compound is supplied as a fully characterized analytical reference standard with reported purity specifications of ≥97-98% for use in method development, validation, and quality control applications.

Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
CAS No. 67910-12-7
Cat. No. B122997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydro-txb2
CAS67910-12-7
Synonyms(5Z)-7-[(2R,3S,4S)-Tetrahydro-4-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-oxo-2H-pyran-3-yl]-5-heptenoic Acid;  11-Dehydro-TXB2;  11-keto-Thromboxane B2;  (5Z,9α,13E,15S)-9,15-Dihydroxy-11-oxo-thromboxa-5,13-dien-1-oic Acid;  [2R-[2α(1E,3S*),3β(Z),4β]
Molecular FormulaC20H32O6
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1
InChIKeyKJYIVXDPWBUJBQ-UHHGALCXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

Structure & Identifiers


Interactive Chemical Structure Model





11-Dehydro-thromboxane B2 (CAS 67910-12-7): A Definitive Stable Metabolite for In Vivo Thromboxane A2 Biosynthesis Quantification


11-Dehydro-thromboxane B2 (11-dehydro-TXB2, CAS 67910-12-7) is the predominant long-lived enzymatic metabolite of thromboxane A2 (TXA2) in the human circulation [1]. Chemically defined as (5Z)-7-[(2R,3S,4S)-tetrahydro-4-hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-oxo-2H-pyran-3-yl]-5-heptenoic acid with molecular formula C20H32O6 (MW 368.46), this compound is supplied as a fully characterized analytical reference standard with reported purity specifications of ≥97-98% for use in method development, validation, and quality control applications . Unlike its parent compound TXB2, 11-dehydro-TXB2 is not artifactually generated during blood collection or ex vivo platelet activation, establishing it as a quantitative index of TXA2 formation in vivo [1].

Why 11-Dehydro-thromboxane B2 (CAS 67910-12-7) Cannot Be Substituted with TXB2 or 2,3-Dinor-TXB2 in Critical Assays


Substituting 11-dehydro-TXB2 with its closest analogs—TXB2 or 2,3-dinor-TXB2—introduces quantifiable error in the assessment of in vivo thromboxane biosynthesis. TXB2 is confounded by artifactual generation during sample collection and possesses a half-life of approximately 5 minutes, precluding accurate reflection of endogenous TXA2 production [1][2]. 2,3-Dinor-TXB2, while also a major urinary metabolite, exhibits a substantially shorter circulatory half-life (15–17 minutes versus approximately 60 minutes for 11-dehydro-TXB2) and demonstrates high cross-reactivity (~70%) with widely used thromboxane antisera, which compromises immunoassay specificity [3][4]. The following quantitative evidence establishes the distinct performance characteristics that preclude interchangeability in analytical and clinical research settings.

Quantitative Evidence Differentiating 11-Dehydro-thromboxane B2 (CAS 67910-12-7) from TXB2 and 2,3-Dinor-TXB2 for Analytical and Clinical Procurement


Comparative Circulatory Half-Life: 11-Dehydro-TXB2 vs. 2,3-Dinor-TXB2 vs. TXB2 in Human Circulation

In a direct head-to-head comparison of infused TXB2 metabolites in human subjects, 11-dehydro-TXB2 exhibited a circulatory half-life of approximately 60 minutes, which is 3.5- to 4-fold longer than that of 2,3-dinor-TXB2 (15–17 minutes), and approximately 12-fold longer than that of the parent compound TXB2 (approximately 5 minutes) [1][2]. This extended half-life confers superior analytical stability and a wider detection window for quantifying endogenous TXA2 biosynthesis.

pharmacokinetics thromboxane metabolism biomarker stability in vivo half-life

Immunoassay Cross-Reactivity: 11-Dehydro-TXB2 vs. 2,3-Dinor-TXB2 with Standard Thromboxane Antiserum

In a systematic evaluation of urinary immunoreactive thromboxane using a widely employed commercial antiserum, 2,3-dinor-TXB2 demonstrated approximately 70% cross-reactivity, whereas 11-dehydro-TXB2 exhibited less than 1% cross-reactivity with the same antiserum [1]. This 70-fold differential in antibody recognition indicates that immunoassays using this antiserum configuration are measuring predominantly 2,3-dinor-TXB2 rather than the intended target.

immunoassay specificity cross-reactivity analytical validation thromboxane antiserum

Urinary Excretion Abundance: 11-Dehydro-TXB2 vs. 2,3-Dinor-TXB2 in Human Urine

In human urine, 11-dehydro-TXB2 is excreted at 1.5- to 5.8-fold higher abundance compared to 2,3-dinor-TXB2 [1]. Reference interval studies in healthy adults established the 95th percentile urinary 11-dehydro-TXB2 concentration at 1,220 pg/mg creatinine (95% CI: 1,048–1,376), which is approximately 1.34-fold higher than the corresponding value for 11-dehydro-2,3-dinor-TXB2 at 908 pg/mg creatinine [2].

urinary metabolite excretion biomarker abundance TXA2 metabolism human pharmacokinetics

Artifactual Generation During Sample Collection: 11-Dehydro-TXB2 vs. TXB2

Unlike TXB2, which is artifactually generated during blood collection and serum formation due to ex vivo platelet activation, 11-dehydro-TXB2 is not generated during blood collection or serum formation [1]. This fundamental biochemical property eliminates a major source of pre-analytical variability that otherwise introduces systematic error in TXB2-based measurements.

sample integrity ex vivo artifact pre-analytical variability platelet activation

FDA Clearance Status: 11-Dehydro-TXB2 as the Sole FDA-Cleared Urinary Biomarker for Aspirin Effect Assessment

11-Dehydro-TXB2 is the only FDA-cleared urinary biomarker for determining aspirin effect in apparently healthy individuals, as embodied in the AspirinWorks® test (U.S. Patent No. 7,727,730 B2) [1]. Neither TXB2 nor 2,3-dinor-TXB2 holds FDA clearance as standalone biomarkers for this clinical application.

FDA clearance diagnostic biomarker aspirin response platelet inhibition regulatory approval

AUC Ratio Comparison: 11-Dehydro-TXB2 vs. 2,3-Dinor-TXB2 Following TXB2 Administration in Rabbits

Following intravenous administration of TXB2 (10 μg/kg) in rabbits, the area under the curve (AUC) ratio of 11-dehydro-TXB2 to TXB2 was 1.94, which is 4.6-fold higher than the AUC ratio of 2,3-dinor-TXB2 to TXB2 (0.42) [1]. This quantitative difference in systemic exposure reflects preferential conversion via the 11-OH-dehydrogenase pathway over the β-oxidation pathway in this species.

pharmacokinetics AUC ratio metabolite conversion rabbit model TXB2 metabolism

Optimal Research and Industrial Applications for 11-Dehydro-thromboxane B2 (CAS 67910-12-7) Based on Quantitative Evidence


Validation of LC-MS/MS Methods for Urinary Thromboxane Metabolite Quantification

Based on the established reference interval of 1,220 pg/mg creatinine (95th percentile) in healthy adults and the validated LC-MS/MS method with a linear range of 50 pg–10 ng per tube [1][2], 11-dehydro-TXB2 serves as the preferred analytical standard for developing and validating quantitative LC-MS/MS assays. The compound's >70-fold lower immunoassay cross-reactivity compared to 2,3-dinor-TXB2 further supports its selection as the primary calibrator in orthogonal method validation studies [3].

Clinical Research on COX-1 Inhibition and Aspirin Pharmacodynamics

As the only FDA-cleared urinary biomarker for aspirin effect determination [4], 11-dehydro-TXB2 is the indicated standard for studies assessing platelet COX-1 inhibition. The compound's absence of artifactual generation during sample collection eliminates the need for specialized collection protocols, while its 60-minute half-life provides a 12-fold longer detection window than TXB2 [5][6], enabling robust assessment of aspirin's therapeutic action across diverse patient populations including those with type 2 diabetes and cardiovascular disease.

In Vivo TXA2 Biosynthesis Studies in Rabbit Pharmacokinetic Models

In rabbit models, 11-dehydro-TXB2 demonstrates a 4.6-fold higher AUC ratio relative to 2,3-dinor-TXB2 following TXB2 administration [5], establishing it as the analytically advantageous metabolite for quantifying TXA2 biosynthetic flux. This quantitative advantage in systemic exposure translates to improved assay sensitivity and precision in preclinical pharmacology studies involving collagen-induced TXA2 generation or evaluation of novel antithrombotic agents.

Quality Control and Reference Standard Applications in Analytical Method Development

11-Dehydro-TXB2 (CAS 67910-12-7) is supplied as a fully characterized reference standard with documented purity of ≥97-98%, compliant with regulatory guidelines and suitable for analytical method development, method validation, and quality control applications . The compound's defined chemical identity (C20H32O6, MW 368.46) and availability with certificate of analysis documentation support its use in establishing traceability against pharmacopeial standards and in GLP-compliant bioanalytical workflows.

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